2-(5-Bromopyridin-2-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(5-Bromopyridin-2-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromine and carboxylic acid functional groups in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromopyridine moiety. One common method involves the reaction of 2-aminothiazole with 5-bromopyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.
Coupling Reactions: Products include biaryl and heteroaryl compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the bromine atom and carboxylic acid group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but lacks the bromine atom, resulting in different reactivity and biological activity.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring but with different substituents, leading to distinct chemical properties.
Thiazolo[4,5-b]pyridines: Fused heterocyclic compounds with a thiazole and pyridine ring, exhibiting a broad spectrum of pharmacological activities.
Uniqueness
2-(5-Bromopyridin-2-yl)thiazole-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H5BrN2O2S |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2S/c10-5-1-2-6(11-3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
RZYPERJDPVUBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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